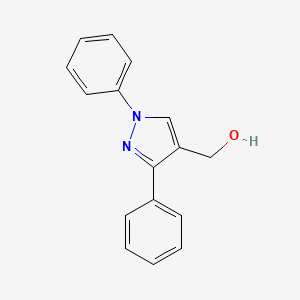

(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-diphenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJRIXAAKFEPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353410 | |

| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40278-32-8 | |

| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazol 4 Yl Methanol and Its Precursors

Synthetic Pathways to Key Precursors: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

The synthesis of (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is critically dependent on the efficient production of its precursor, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction stands out as the most prevalent and effective method for this purpose.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a reactive substrate. ijpcbs.comrsc.org In the context of pyrazole (B372694) synthesis, the Vilsmeier-Haack reaction is particularly effective for the cyclization and concurrent formylation of hydrazones, providing an efficient route to 1H-pyrazole-4-carbaldehydes. researchgate.netnih.govnih.gov

The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde often commences from an appropriate acetophenone (B1666503) phenylhydrazone. semanticscholar.org The hydrazone substrate is treated with the Vilsmeier reagent (DMF/POCl₃). The reaction mixture is typically stirred at an elevated temperature, often between 60-80°C, for several hours to ensure the completion of the cyclization and formylation. rsc.orgsemanticscholar.org Upon completion, the reaction is quenched with ice and neutralized, leading to the precipitation of the desired aldehyde product. nih.govsemanticscholar.org This method has been successfully applied to a variety of substituted hydrazones to produce a range of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes in good yields. nih.gov

Table 1: Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Derivatives

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| N'-(1-phenylethylidene)benzohydrazide | DMF, POCl₃ | 60-65 | 4 | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | semanticscholar.org |

| Phenylhydrazone | DMF, POCl₃ | 70-80 | 6 | 1,3-Diphenylpyrazole-4-carboxaldehyde | Good | rsc.org |

| Hydrazone 5 | DMF, POCl₃ | 80 | 4 | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Good | nih.gov |

Alternative Synthetic Routes to Pyrazole-4-carbaldehydes

While the Vilsmeier-Haack reaction is a primary route, alternative strategies for the synthesis of pyrazole-4-carbaldehydes exist. One notable method involves the functionalization of a pre-formed pyrazole ring system. An efficient synthetic pathway starting from 1-phenyl-1H-pyrazol-3-ol has been described. researchgate.net In this approach, the hydroxyl group at the 3-position is converted into a triflate (OTf), a good leaving group. This triflate intermediate then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid. This C-C bond-forming reaction successfully introduces the phenyl group at the 3-position, yielding 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in high yield (94%). researchgate.net

Another alternative pathway is the oxidation of the corresponding alcohol, (1,3-diaryl-1H-pyrazol-4-yl)methanol. researchgate.net This method represents the reverse of the primary transformation discussed in the subsequent section but is a valid synthetic route to the aldehyde precursor.

Chemical Transformations for the Generation of this compound

Once the 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde precursor is obtained, the next crucial step is the reduction of the aldehyde moiety to a primary alcohol.

Reduction Strategies for the Aldehyde Moiety

The conversion of the aldehyde group in 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde to the hydroxymethyl group of this compound is a standard reduction reaction in organic synthesis. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). researchgate.net This reagent is a mild and selective reducing agent that readily converts aldehydes to primary alcohols under gentle conditions. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The borohydride reagent provides a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol.

Table 2: Reduction of Pyrazole-4-carbaldehydes

| Substrate | Reducing Agent | Conditions | Product | Reference |

| 3-Aryl(heteryl)pyrazole-4-carbaldehydes | Sodium borohydride (NaBH₄) | Mild conditions | 3-Aryl(heteryl)-4-hydroxymethylpyrazoles | researchgate.net |

Novel Catalytic Approaches in Reduction

While standard stoichiometric reducing agents like sodium borohydride are highly effective, research into catalytic reduction methods is ongoing in the broader field of organic chemistry to improve efficiency and environmental compatibility. In the specific context of pyrazole derivatives, catalytic approaches have been documented, although more commonly for the reverse reaction—the oxidation of pyrazolyl-methanols to their corresponding aldehydes. For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol can be achieved in 50-85% yields using iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst, which selectively oxidizes the alcohol without over-oxidation to the carboxylic acid. researchgate.net While this is an oxidation, it highlights the applicability of metal catalysis in transformations involving this pyrazole scaffold. The reduction of related pyrazole cyanohydrins using tin(II) chloride (SnCl₂) has also been reported. umich.edu

Post-Synthetic Modification and Derivatization of this compound

The hydroxyl group of this compound serves as a functional handle for further molecular elaboration, allowing for its use as a building block in the synthesis of more complex molecules. A key derivatization pathway involves the conversion of the alcohol to a more reactive intermediate.

For example, 3-aryl(heteryl)-4-hydroxymethylpyrazoles can be treated with thionyl chloride (SOCl₂) to convert the hydroxymethyl group into a chloromethyl group (-CH₂Cl). researchgate.net This transformation creates a reactive electrophilic site. The resulting 4-chloromethyl derivative can then be reacted with triphenylphosphine (B44618) (PPh₃) to form a triphenyl(4-pyrazolylmethyl)phosphonium salt. These phosphonium (B103445) salts are stable intermediates that are crucial reagents in the Wittig reaction. The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting the phosphonium salt (as a Wittig ylide) with an aldehyde or ketone. This sequence provides a powerful method for synthesizing 4-[2-aryl(heteryl)ethenyl]pyrazoles, demonstrating the utility of this compound as a versatile synthetic intermediate. researchgate.net

Chemical Transformations at the Methanol Functionality

The hydroxyl group of this compound is amenable to various chemical transformations, allowing for the synthesis of key intermediates like aldehydes and the formation of esters.

Oxidation to Aldehyde:

A significant transformation of this compound is its oxidation to the corresponding aldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a crucial precursor for a vast number of derivatives. A high-yield method for this conversion involves using a catalytic system of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and the free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.netumich.edu This reaction selectively oxidizes the primary alcohol to the aldehyde with yields ranging from 50-85%, notably without over-oxidation to the carboxylic acid. researchgate.netumich.edu This aldehyde serves as the starting point for creating numerous hybrid molecules through condensation and other reactions. nih.govresearchgate.netekb.egwisdomlib.org

Esterification to Benzoate (B1203000) Derivatives:

The methanol functionality can undergo esterification to form various ester derivatives. A series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives have been synthesized and evaluated as potential inhibitors for the BRAFV600E protein kinase, which is implicated in some cancers. rsc.org These compounds are prepared by reacting this compound with different substituted benzoic acids. This transformation directly links the pyrazole scaffold to another pharmacologically relevant moiety via an ester linkage, highlighting a key strategy for creating hybrid molecules. rsc.org

| Entry | Resulting Compound Class | Reagents/Conditions | Reference |

| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | FeCl₃·6H₂O, TEMPO | researchgate.netumich.edu |

| 2 | (1,3-Diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives | Substituted Benzoic Acids | rsc.org |

Synthesis of Conjugates and Hybrid Molecules

The this compound scaffold and its immediate derivative, the 4-carbaldehyde, are extensively used in the synthesis of complex conjugates and hybrid molecules. This approach, often termed molecular hybridization, involves combining the pyrazole core with other distinct chemical entities to create novel compounds with potentially enhanced or new biological activities.

Hybrids with Amino Acids:

Hybrid molecules have been synthesized by combining the 1,3-diphenyl-1H-pyrazole scaffold with various L-α-amino acids. researchgate.net This is achieved through the reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with the amino acids. researchgate.net This strategy generates a library of compounds that merge the structural features of pyrazoles and amino acids, aiming to explore new therapeutic possibilities. researchgate.net

Pyran-Pyrazole Hybrids:

Novel pyrazole-linked pyran hybrids have been synthesized starting from derivatives of the 1,3-diphenyl-1H-pyrazole core. ekb.eg These complex heterocyclic systems demonstrate the utility of the pyrazole scaffold as a building block for creating fused and linked ring systems with potential anti-inflammatory properties. ekb.eg

Thio-pyridin-oxadiazole Conjugates:

In another example of molecular hybridization, the 1,3-diphenyl-pyrazole moiety has been incorporated into a larger structure containing thiophene, pyridine, and oxadiazole rings. taylorfrancis.com An efficient, environmentally friendly "green" synthesis method was developed for these diphenyl pyrazol-4-yl-thio-pyridin-4-yl-1,3,4-oxadiazole derivatives, which combines multiple pharmacophores into a single molecular entity. taylorfrancis.com

Complex Conjugates for Materials Science:

The synthetic utility of the pyrazole aldehyde extends to materials science. A large, highly conjugated molecule, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, was synthesized through an Ullman coupling reaction. mdpi.com This reaction links three pyrazole-containing units to a central benzene (B151609) ring, creating a star-shaped molecule with extensive electronic conjugation, suggesting potential applications as a hole-transporting material in photoelectric devices. mdpi.com

Other Hybrid Structures:

The versatility of the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate allows for its condensation with a wide range of molecules to form diverse hybrid structures. Examples include:

Pyrimidine-triones: Condensation with barbituric acid derivatives leads to 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, which have been investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

Pyrazolin-ones: Reaction with 3-methyl-1-phenylpyrazolin-5(4H)-one yields 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl) methylene]-1-phenyl-pyrazolin-5(4H)-ones. researchgate.net

Spiropyrrolidine-oxindoles: A 1,3-dipolar cycloaddition reaction involving a derivative, (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile, has been used to create highly functionalized spiropyrrolidine-oxindoles. nih.gov

The following table summarizes a selection of these synthesized hybrid molecules.

| Resulting Hybrid/Conjugate | Key Reactant(s) with Pyrazole Scaffold | Synthetic Method | Reference |

| (1,3-Diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives | Substituted Benzoic Acids | Esterification | rsc.org |

| Pyrazole-L-α-amino acid hybrids | L-α-Amino Acids | Reductive Amination | researchgate.net |

| Pyrazole-linked pyran hybrids | 4-Acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole | Multi-step synthesis | ekb.eg |

| Diphenyl pyrazol-4-yl-thio-pyridin-4-yl-1,3,4-oxadiazoles | 1,3,4-Oxadiazole precursors | Multi-step "green" synthesis | taylorfrancis.com |

| 1,3,5-Tris{[N-(...)methylene]-4-aminophenyl}benzene | N-(4-bromophenyl)-N-[(...)]amine, 1,3,5-tribromobenzene | Ullman Coupling | mdpi.com |

| 5-((...)-methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Barbituric acid derivatives | Condensation | nih.gov |

| Spiropyrrolidine-oxindoles | Isatin derivatives, L-proline/L-thioproline | 1,3-Dipolar Cycloaddition | nih.gov |

Advanced Synthetic Strategies and Modifications of the 1,3 Diphenyl 1h Pyrazole Scaffold

Multicomponent Reactions for Pyrazole (B372694) Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages, including high atom economy, procedural simplicity, and the rapid generation of molecular diversity, which aligns with the principles of green chemistry. nih.govmdpi.com The synthesis of pyrazole scaffolds, including the 1,3-diphenyl-1H-pyrazole core, has greatly benefited from the application of MCRs.

A primary method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov MCRs often generate the necessary precursors in situ. For instance, a three-component cyclocondensation involving an aldehyde, malononitrile, and phenylhydrazine (B124118) can produce 5-aminopyrazole-4-carbonitriles in aqueous media, showcasing a green protocol. mdpi.com Another prominent MCR is the four-component reaction between aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate, which efficiently yields pyranopyrazole derivatives. nih.govnih.gov These reactions can be catalyzed by various agents, including eco-friendly catalysts like taurine (B1682933) in water or recyclable catalysts such as Preyssler-type heteropolyacid. nih.govnih.gov

One notable MCR strategy that can be adapted for complex pyrazole systems is the 1,3-dipolar cycloaddition. For example, a highly functionalized spiropyrrolidine-oxindole was synthesized diastereoselectively through a 1,3-dipolar cycloaddition involving an acrylonitrile (B1666552) derivative bearing a 1,3-diphenyl-1H-pyrazol-4-yl moiety. nih.gov This demonstrates the utility of the pyrazole scaffold as a building block in complex MCRs. Furthermore, one-pot, three-component coupling reactions of hydrazonoyl chlorides have been developed to yield 1,3,4-trisubstituted pyrazoles, offering a straightforward and high-yielding protocol. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrazole Scaffolds

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Three-component | Phenylhydrazine, aldehyde derivatives, malononitrile | Sodium p-toluenesulfonate, Aqueous media | 5-Aminopyrazole-4-carbonitriles | mdpi.com |

| Four-component | Malononitrile, various aldehydes, 3-methyl-pyrazolone | Preyssler-type heteropolyacid, Ethanol or water, reflux | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Three-component | 4-Oxo-4H-chromene-3-carbaldehyde, hydroxylamine (B1172632) hydrochloride, hydrazonoyl chlorides | One-pot | 1,3,4-Trisubstituted pyrazoles | researchgate.net |

Annulation and Ring Fusion Strategies

Annulation, or ring-fusion, strategies are employed to construct polycyclic systems by building additional rings onto a pre-existing molecular scaffold. These methods are essential for creating novel, complex heterocyclic architectures with diverse pharmacological and material properties. For the (1,3-diphenyl-1H-pyrazole) scaffold, annulation allows for the synthesis of fused systems such as pyrazolopyridines and pyrazolobenzodiazepines.

One common approach involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates to form pyrazolo[3,4-b]pyridines. mdpi.com The electrophilic partner can be generated in situ through multicomponent reactions, for example, from the condensation of arylaldehydes and active methylene (B1212753) compounds. mdpi.com This strategy provides a versatile route to fused bicyclic cores.

More advanced methods utilize transition-metal catalysis. For instance, a highly efficient and regioselective synthesis of pyrazolone-fused benzodiazepines was achieved via a Rh(III)-catalyzed [4 + 3] annulation of 1-phenylpyrazolidinones with propargyl alcohols. researchgate.net This reaction proceeds through a C(sp²)-H bond functionalization followed by a cascade of bond cleavages and formations to build the seven-membered benzodiazepine (B76468) ring onto the pyrazolone (B3327878) core. researchgate.net Such catalytic C-H activation/annulation strategies represent a modern and atom-economical approach to constructing complex fused heterocycles that would be difficult to obtain through traditional methods. researchgate.net The development of flow chemistry processes has also facilitated the synthesis of pyrazole-fused scaffolds like pyrazolo[1,5-a]pyridines through the thermolysis of azidoacrylates, offering a safe and efficient procedure. mdpi.com

Application of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pyrazole derivatives has become a major focus, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net These principles are broadly applicable to the synthesis of the (1,3-diphenyl-1H-pyrazole) scaffold and its derivatives.

Key strategies in green pyrazole synthesis include:

Use of Green Solvents: Conventional synthesis often employs volatile and toxic organic solvents. tandfonline.com Green alternatives such as water, ethanol, or ionic liquids are increasingly used. nih.govbenthamdirect.com For example, four-component reactions to produce pyranopyrazoles have been successfully carried out in water or water-ethanol mixtures. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a highly effective green approach that reduces waste and simplifies product purification. tandfonline.com A method for synthesizing pyrazole derivatives has been reported using tetrabutylammonium (B224687) bromide, an organic ionic salt, at room temperature without any solvent, achieving product yields of 75–86%. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govbenthamdirect.com A solvent-free microwave-assisted synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione using K₂CO₃ as a solid support has been developed, which avoids hazardous solvents and reduces reaction time while increasing yields. bohrium.com Ultrasonic irradiation has also been employed in the catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in water. nih.gov

Recyclable and Benign Catalysts: The use of reusable heterogeneous catalysts, biocatalysts, or non-toxic catalysts is central to green chemistry. nih.govnih.gov Nanoparticle catalysts, such as nano-ZnO, have been used for the efficient synthesis of 1,3,5-substituted pyrazoles. mdpi.com Other examples include the use of Preyssler-type heteropolyacid and amino-functionalized SBA-15, which can be recovered and reused, making the process more sustainable and cost-effective. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

| Parameter | Conventional Method | Green Method | Reference |

|---|---|---|---|

| Solvent | Often volatile organic solvents (e.g., toluene, CH₂Cl₂) | Water, ethanol, ionic liquids, or solvent-free | nih.govtandfonline.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | nih.govbohrium.com |

| Catalyst | Homogeneous acids/bases, stoichiometric reagents | Recyclable heterogeneous catalysts, biocatalysts, non-toxic catalysts | nih.govnih.gov |

| Reaction Time | Often several hours to days | Minutes to a few hours | nih.govtandfonline.com |

| Waste Generation | Higher, due to solvent use and purification steps | Lower, due to atom economy and solvent reduction | nih.govnih.gov |

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications where stereoisomers can have vastly different biological activities. The asymmetric synthesis of chiral pyrazole and pyrazolone derivatives has seen significant progress, primarily through organo- and metal-catalyzed reactions. rwth-aachen.dersc.org

One effective strategy involves the use of chiral auxiliaries. For instance, a novel chiral pyrazole derivative was developed as a potent PDE4 inhibitor through an asymmetric synthesis where the key step was the stereoselective addition of 4-picolyl lithium to a chiral toluenesulfinyl imine, prepared by condensing an aldehyde with (R)- or (S)-tert-butanesulfinamide. nih.gov This approach successfully created a chiral center directly bonded to a nitrogen atom of the pyrazole moiety. nih.gov

Another major approach is the nucleophilic addition of pyrazolin-5-ones to various electrophiles, catalyzed by chiral organocatalysts or metal complexes. rwth-aachen.de The pyrazolin-5-one substrate has multiple reactive centers, making it a versatile synthon for asymmetric synthesis. rwth-aachen.de For example, the first stereoselective Michael addition of 4-substituted-pyrazolin-5-ones to β-nitroalkenes was catalyzed by a bifunctional aminothiourea catalyst, yielding chiral pyrazolone derivatives. rwth-aachen.de Similarly, asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has been achieved via a one-pot Michael/Wittig/oxa-Michael reaction sequence initiated by a chiral secondary amine catalyst. rwth-aachen.de

While (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol itself is achiral, these stereoselective methods are vital for preparing chiral derivatives by introducing stereocenters at the methanol (B129727) carbon or elsewhere on the scaffold, opening avenues for the development of new chiral ligands and therapeutic agents. Recent advances also include the stereospecific aminoselenenylation of glycals to generate various glycosyl pyrazoles with exclusive β-stereoselectivity, demonstrating a metal-free method to create chiral C-N glycosidic bonds involving the pyrazole core. rsc.org

Biological Activities and Pharmacological Insights of 1,3 Diphenyl 1h Pyrazol 4 Yl Methanol Derivatives

Anticancer Potential

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, with (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol derivatives showing considerable promise. Their anticancer potential is attributed to several mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific pathways crucial for tumor progression.

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives were synthesized and evaluated for their anticancer activity against various human tumor cell lines, with some compounds exhibiting potent growth inhibition. arizona.edu These derivatives often display selectivity, showing significant toxicity towards cancer cells while being less harmful to non-cancerous cells. arizona.edu

The cytotoxic activity of these compounds is often dose-dependent. Studies have shown that as the concentration of the pyrazole (B372694) derivative increases, the viability of cancer cells decreases significantly. For example, one study identified a novel pyrazole-based derivative, P3C, which displayed potent cytotoxicity against 27 human cancer cell lines with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range. nih.gov Another study on pyrazole derivatives containing a benzimidazole (B57391) skeleton found that some compounds showed potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values in the sub-micromolar to low micromolar range. nih.gov

The structure of these derivatives plays a crucial role in their cytotoxic activity. Structure-activity relationship (SAR) studies have revealed that the presence of certain substituents on the phenyl rings can significantly influence their anticancer potency. For example, analogues with electron-donating groups like methoxy (B1213986) substitutions have shown better IC50 values compared to those with electron-withdrawing groups. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | MCF-7 (Breast) | 1.88 ± 0.11 | researchgate.netnih.gov |

| Compound 5a (N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative) | B16-F10 (Melanoma) | 2.12 ± 0.15 | researchgate.netnih.gov |

| Compound 16 ((Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative) | A549 (Lung) | 1.25 - 3.98 | arizona.edu |

| Compound 22 ((Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative) | A549 (Lung) | 1.25 - 3.98 | arizona.edu |

| Compound 28 ((Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivative) | A549 (Lung) | 1.25 - 3.98 | arizona.edu |

| Compound 9 (Pyrazole-benzimidazole hybrid) | MCF-7 (Breast) | 0.83 - 1.81 | nih.gov |

| Compound 17 (Pyrazole-benzimidazole hybrid) | A549 (Lung) | 0.83 - 1.81 | nih.gov |

| Compound 28 (Pyrazole-benzimidazole hybrid) | HeLa (Cervical) | 0.83 - 1.81 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. waocp.org This process is often accompanied by the modulation of the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation.

Several studies have confirmed the pro-apoptotic effects of these compounds. For instance, treatment of breast cancer cells with certain pyrazole-benzimidazole hybrids led to the induction of apoptosis, as evidenced by DNA fragmentation and fluorescent staining studies. nih.gov The induction of apoptosis can be triggered through various cellular pathways. Some derivatives have been shown to cause a collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, which are key events in the intrinsic apoptotic pathway. arizona.edunih.gov Specifically, a pyrazole derivative, P3C, was found to induce ROS accumulation, leading to mitochondrial depolarization and the activation of caspases-3/7 and -8, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov

In addition to inducing apoptosis, these derivatives can also interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry analysis has revealed that treatment with these compounds can lead to cell cycle arrest at different phases. For example, some (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives caused G2/M phase arrest in A549 lung cancer cells. arizona.edu Similarly, certain pyrazole-benzimidazole hybrids arrested MCF-7 breast cancer cells in the G1 phase by downregulating cyclin D2 and CDK2. nih.gov A study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives showed that the most active compound induced cell cycle arrest in the S phase in triple-negative breast cancer cells. waocp.orgnih.gov

Targeting Specific Cancer-Related Pathways (e.g., Kinase Inhibition, Microtubule Modulation, mPGES-1)

The anticancer activity of this compound derivatives is often linked to their ability to target specific molecules and pathways that are dysregulated in cancer.

Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial for cancer cell signaling and proliferation. researchgate.net For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.gov Compound 5a from this series displayed the most potent inhibitory activity against CDK2/cyclin E. researchgate.netnih.gov Other studies have designed novel pyrazole derivatives as inhibitors of Aurora-A kinase, another important target in cancer therapy. nih.gov

Microtubule Modulation: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some pyrazole derivatives have been shown to interfere with microtubule dynamics. For instance, the pyrazole derivative P3C was found to cause microtubule disruption in triple-negative breast cancer cells. nih.gov Another study reported that a pyrazole derivative, 5b, inhibited tubulin polymerization in a concentration-dependent manner. mdpi.comnih.gov

mPGES-1 Inhibition: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is an enzyme involved in the production of prostaglandin E2 (PGE2), which plays a role in inflammation and cancer. nih.govnih.govresearchgate.net A novel series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives were designed and synthesized as potent and selective inhibitors of human mPGES-1. nih.govnih.gov These compounds showed desirable selectivity for mPGES-1 over COX isozymes, suggesting a potential for reduced side effects compared to traditional anti-inflammatory drugs. nih.govnih.gov

Evaluation against Various Cancer Cell Lines (e.g., Breast, Lung, Liver, Cervical)

The anticancer potential of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity.

Breast Cancer: Numerous studies have highlighted the efficacy of these compounds against breast cancer cell lines, including the hormone-responsive MCF-7 and the triple-negative MDA-MB-231 and MDA-MB-468 cell lines. nih.govnih.govresearchgate.netwaocp.orgnih.govresearchgate.net For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives showed high antiproliferative activity against MCF-7 cells. researchgate.netnih.gov Pyrazole-benzimidazole hybrids also exhibited potent growth inhibition against MCF-7 cells. nih.gov

Lung Cancer: The A549 non-small cell lung cancer cell line has been frequently used to test the activity of these derivatives. arizona.edunih.govmdpi.comnih.gov Several compounds have shown potent and selective growth inhibition against A549 cells. arizona.edu

Liver Cancer: The cytotoxicity of these derivatives has also been assessed against liver cancer cell lines such as HepG2. researchgate.net Some novel benzofuranoyl-pyrazole derivatives showed better activities at low concentrations against HepG2 cells. researchgate.net

Cervical Cancer: The HeLa cervical cancer cell line has been another target for evaluating the anticancer potential of these compounds. Pyrazole derivatives containing a benzimidazole skeleton have demonstrated potent growth inhibition against HeLa cells. nih.gov

| Cancer Type | Cell Line | Derivative Class | Observed Effect | Reference |

|---|---|---|---|---|

| Breast | MCF-7 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | High antiproliferative activity (IC50 = 1.88 ± 0.11 µM) | researchgate.netnih.gov |

| Breast | MDA-MB-231, MDA-MB-468 | Pyrazole-based derivative (P3C) | Potent cytotoxicity (CC50 = 0.25 to 0.49 µM) | nih.gov |

| Lung | A549 | (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one | Potent and selective growth inhibition | arizona.edu |

| Lung | A549 | Pyrazole derivative 5b | Growth inhibition (GI50 = 0.69 µM) | mdpi.com |

| Liver | HepG2 | Benzofuranoyl-pyrazole | Cytotoxic activity at low concentrations | researchgate.net |

| Cervical | HeLa | Pyrazole-benzimidazole hybrid | Potent growth inhibition (IC50 = 0.83-1.81 µM) | nih.gov |

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections. The pyrazole nucleus is a well-known pharmacophore in the development of antimicrobial agents.

Antibacterial Spectrum and Activity (Gram-positive, Gram-negative)

Research has shown that various derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often dependent on the specific structural modifications of the parent compound.

A study on a series of (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives found that several compounds exhibited significant antimicrobial therapeutic effects against a panel of microorganisms. researchgate.net The activity of these compounds was compared to the standard antibiotic ciprofloxacin. researchgate.net

In another study, a series of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanine (B49660) derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds exhibited stronger activity than the standard drugs norfloxacin (B1679917) and oxacillin (B1211168), with MIC values of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus. nih.gov However, in this particular study, none of the compounds showed any activity against Gram-negative bacteria. nih.gov

Conversely, other research on 1,3,5-trisubstituted pyrazole derivatives demonstrated activity against both Gram-positive strains (Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, and Bacillus pumilus) and Gram-negative strains (Escherichia coli and Klebsiella pneumoniae). greenpharmacy.info The antibacterial activity was assessed by measuring the zone of inhibition. greenpharmacy.info

| Derivative Class | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine | Various microorganisms | Significant antimicrobial effect | researchgate.net |

| 1,3-diphenyl-1H-pyrazoles with phenylalanine-derived rhodanines | Methicillin-resistant Staphylococcus aureus (MRSA), Quinolone-resistant S. aureus | Stronger activity than norfloxacin and oxacillin (MIC = 1 µg/mL) | nih.gov |

| 1,3-diphenyl-1H-pyrazoles with phenylalanine-derived rhodanines | Gram-negative bacteria | No activity | nih.gov |

| 1,3,5-trisubstituted pyrazoles | Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Proteus vulgaris, Bacillus pumilus (Gram-positive) | Active | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazoles | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Active | greenpharmacy.info |

Antifungal Properties

Several derivatives of this compound have been synthesized and evaluated for their efficacy against various fungal pathogens. A study focused on a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated significant in vitro activity against six Candida species. The synthesized compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug, fluconazole. nih.gov The antifungal effect is believed to be mediated through the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.gov

In another study, novel pyrazole-4-carboxamides were designed as potential succinate (B1194679) dehydrogenase inhibitors. researchgate.net Compounds 7d and 12b from this series showed outstanding activity against Rhizoctonia solani, with EC50 values of 0.046 μg/mL, which was significantly better than the commercial fungicides boscalid (B143098) and fluxapyroxad. researchgate.net Furthermore, pyrazole carboxamides and isoxazolol pyrazole carboxylates have also been reported to possess notable antifungal properties against phytopathogenic fungi. nih.gov Specifically, the isoxazolol pyrazole carboxylate 7ai displayed strong activity against R. solani with an EC50 value of 0.37 μg/mL. nih.gov

The following table summarizes the in vitro antifungal activity of selected this compound derivatives.

| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | Candida spp. | Lower MIC than fluconazole | nih.gov |

| 7d | Rhizoctonia solani | EC50 = 0.046 μg/mL | researchgate.net |

| 12b | Rhizoctonia solani | EC50 = 0.046 μg/mL | researchgate.net |

| 7ai | Rhizoctonia solani | EC50 = 0.37 μg/mL | nih.gov |

Antiviral and Antimalarial Activities

The therapeutic potential of this compound derivatives extends to antiviral and antimalarial applications. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were identified as a novel class of potent and selective inhibitors of human respiratory syncytial virus (RSV) replication. researchgate.netnih.gov Many of these compounds interfered with RSV replication at micromolar concentrations, with EC50 values ranging from 5 μM to 28 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the introduction of a chlorine or bromine atom on the aniline (B41778) ring resulted in the best anti-RSV activity and selectivity. nih.gov Further studies on related N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines showed that many of these derivatives were effective against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), with some also showing activity against Dengue Virus (DENV-2). acs.org

In the realm of antimalarial research, pyrazole derivatives have been investigated for their ability to combat drug-resistant strains of Plasmodium falciparum. researchgate.netnih.gov While specific studies focusing solely on this compound derivatives are part of a broader exploration of the pyrazole scaffold, the general findings are promising. Anilino-pyrazoles have demonstrated good in vitro activity against P. falciparum. researchgate.net The mechanism of action for many pyrazole-based antimalarials involves the inhibition of parasitic enzymes crucial for their survival. nih.govbohrium.com

The table below presents the antiviral activity of selected derivatives.

| Compound Series | Virus | Activity (EC50) | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Human Respiratory Syncytial Virus (RSV) | 5 μM - 28 μM | nih.gov |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV) | 3.6 μM - 11.5 μM | acs.org |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Dengue Virus (DENV-2) | Active | acs.org |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored through their interaction with key enzymes in the inflammatory cascade, namely Cyclooxygenase (COX) and microsomal Prostaglandin E Synthase-1 (mPGES-1).

Cyclooxygenase (COX) Inhibition

While many pyrazole-containing compounds are known for their anti-inflammatory effects, often mediated through COX inhibition, specific research on this compound derivatives has focused more on mPGES-1. However, a study on 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones evaluated their selectivity over COX-1 and COX-2. nih.govnih.gov The findings indicated that these compounds did not significantly inhibit a mixture of COX-1 and COX-2 enzymes at a concentration of 100 μM, highlighting their selective action towards mPGES-1. nih.gov This selectivity is a desirable trait for a new generation of anti-inflammatory drugs, as it may reduce the gastrointestinal and cardiovascular side effects associated with non-selective NSAIDs and some selective COX-2 inhibitors. nih.govnih.gov

Prostaglandin E Synthase (mPGES-1) Inhibition

A significant breakthrough in the anti-inflammatory applications of this class of compounds came with the design and synthesis of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as novel, potent, and selective inhibitors of human mPGES-1. nih.govnih.gov This enzyme is a key player in the production of prostaglandin E2 (PGE2), a major mediator of inflammation. nih.gov Several compounds from this series demonstrated impressive inhibitory potency against human mPGES-1, with the most potent compound, 14f , exhibiting an IC50 value of approximately 36 nM. nih.gov Importantly, these compounds showed desirable selectivity for mPGES-1 over COX isozymes. nih.govnih.gov

The inhibitory activities of selected derivatives against mPGES-1 are shown in the table below.

| Compound | Target | Activity (IC50) | Selectivity over COX-1/2 | Reference |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Human mPGES-1 | Potent inhibition | High | nih.govnih.gov |

| 14f | Human mPGES-1 | ~36 nM | No significant inhibition | nih.gov |

Neurological Activities

The versatility of the pyrazole scaffold extends to the central nervous system, with derivatives of this compound showing potential in modulating neurological pathways.

Metabotropic Glutamate (B1630785) Receptor (mGluR5) Modulation

A notable area of investigation has been the positive allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). A study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides explored their ability to potentiate glutamate-induced calcium release in rat cortical astrocytes. acs.orgnih.gov The lead compound, CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide], demonstrated an EC50 value of 77 ± 15 nM in this functional assay. acs.orgnih.gov Through systematic structural modifications, researchers were able to significantly enhance the potency. The combination of optimal substituents led to the discovery of VU-1545 [4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide], which showed a remarkable EC50 of 9.6 ± 1.9 nM and a Ki value of 156 ± 29 nM in binding assays. nih.gov This positive allosteric modulation of mGluR5 represents a promising therapeutic strategy for various neurological and psychiatric disorders. nih.gov

The following table details the mGluR5 modulatory activity of key compounds.

| Compound | Assay | Activity (EC50 / Ki) | Reference |

| CDPPB | Functional (Ca2+ release) | EC50 = 77 ± 15 nM | acs.orgnih.gov |

| CDPPB | Binding ([3H]methoxyPEPy displacement) | Ki = 3760 ± 430 nM | acs.orgnih.gov |

| VU-1545 | Functional (Ca2+ release) | EC50 = 9.6 ± 1.9 nM | nih.gov |

| VU-1545 | Binding ([3H]methoxyPEPy displacement) | Ki = 156 ± 29 nM | nih.gov |

Anticonvulsant and Antidepressant Effects

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of various compounds with a broad spectrum of biological activities, including effects on the central nervous system. minia.edu.eg Research into derivatives of this compound has revealed significant potential for the development of novel anticonvulsant and antidepressant agents.

Derivatives of the pyrazole structure have been a focus of considerable interest for their anticonvulsant properties. minia.edu.eg Studies on various substituted pyrazole derivatives have demonstrated their efficacy in preclinical models of epilepsy. For instance, certain pyrazoline derivatives have shown a remarkable protective effect against clonic seizures induced by pentylenetetrazole (PTZ). minia.edu.eg The anticonvulsant activity of some of these compounds was found to be comparable to that of phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium at similar dose levels. minia.edu.eg The structural features of these derivatives, such as the nature and position of substituents on the phenyl rings, play a crucial role in their anticonvulsant efficacy. It has been observed that indolyl pyrazoline derivatives bearing electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring exhibit promising anticonvulsant effects. researchgate.net

The evaluation of novel substituted pyrazoles has shown significant anticonvulsive activity in both the maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. nih.gov One of the most potent molecules from a studied series demonstrated considerable CNS depressant activity without causing behavioral alterations. nih.gov Furthermore, this potent compound was also found to reduce levels of oxidative stress and inflammation, suggesting additional mechanisms that could contribute to its anticonvulsant profile. nih.gov

Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Pyrazolone (B3327878) derivatives (11b, 11a, 11d) | PTZ-induced seizures | Remarkable protective effect, activity close to phenobarbital sodium and more potent than phenytoin sodium. | minia.edu.eg |

| Indolyl pyrazoline derivatives (with electron-withdrawing groups) | Not specified | Promising anticonvulsant effect. | researchgate.net |

| Substituted pyrazole (7h) | Maximal electroshock seizure and subcutaneous pentylenetetrazole assays | Potent anticonvulsive agent with CNS depressant activity. | nih.gov |

In addition to their anticonvulsant effects, pyrazole derivatives have also been investigated for their antidepressant potential. minia.edu.eg The tail suspension test is a common behavioral despair model used to predict the efficacy of antidepressant drugs. minia.edu.eg In these tests, certain pyrazole derivatives have demonstrated marked antidepressant activity, with some compounds showing an activity level nearly double that of the standard antidepressant drug imipramine (B1671792) at the same dose. minia.edu.eg For example, compounds designated as 4a and 4b significantly reduced the duration of immobility in the tail suspension test. minia.edu.eg

Structure-activity relationship studies have provided insights into the features that enhance the antidepressant effects of these compounds. It has been noted that indolyl pyrazoline derivatives with electron-donating groups, such as methyl, methoxy, and hydroxy groups, on the phenyl ring showed the most potent antidepressant effects. researchgate.net A specific derivative, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified as a potential antidepressant with a profile suggesting reduced side effects compared to imipramine. nih.gov This compound was equipotent to imipramine in standard animal antidepressant assays but lacked significant anticholinergic action and did not interfere with the antihypertensive effects of clonidine (B47849) and guanethidine. nih.gov

Table 2: Antidepressant Activity of Selected Pyrazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Pyrazole derivatives (4a, 4b) | Tail suspension test | Markedly antidepressant, nearly twice the activity of imipramine. | minia.edu.eg |

| Indolyl pyrazoline derivatives (with electron-donating groups) | Forced swim test | Most potent antidepressant effect. | researchgate.net |

| N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine | Standard antidepressant assays | Equipotent with imipramine, with reduced side effects. | nih.gov |

Other Pharmacological Activities (e.g., Antidiabetic, Antileishmanial)

Beyond their effects on the central nervous system, derivatives of this compound have been explored for a range of other therapeutic applications, including the management of diabetes and the treatment of leishmaniasis.

The pyrazole scaffold is present in numerous compounds that have been investigated for their antidiabetic properties. ekb.eg One of the key mechanisms targeted in the management of type 2 diabetes is the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.gov Certain pyrazole derivatives have shown potent inhibitory activity against these enzymes. For example, compounds referred to as Pyz-1 and Pyz-2 demonstrated significant α-glucosidase and α-amylase inhibition, with IC50 values comparable to the standard antidiabetic drug acarbose. nih.gov

Derivatives of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines have been identified as a new class of dipeptidyl peptidase-IV (DPP-IV) inhibitors. researchgate.net DPP-IV inhibition is a validated approach for the treatment of type 2 diabetes. researchgate.net Structure-activity relationship studies have shown that substituents on the 3-phenyl ring influence the selectivity of these compounds for different dipeptidyl peptidases. researchgate.net For instance, derivatives with 2,4-dichloro substituents were selective DPP-IV inhibitors, while those with difluoro substituents were selective for DPP8. researchgate.net One promising compound from this class, 15h, not only showed potent DPP-IV inhibition but also demonstrated the ability to significantly decrease glucose excursion in mice. researchgate.net

Table 3: Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Pyz-1 | α-glucosidase and α-amylase inhibition | Potent inhibition with IC50 values of 75.62 ± 0.56 µM and 119.3 ± 0.75 µM, respectively. | nih.gov |

| Pyz-2 | α-glucosidase and α-amylase inhibition | Potent inhibition with IC50 values of 95.85 ± 0.92 µM and 120.2 ± 0.68 µM, respectively. | nih.gov |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines (with 2,4-dichloro substituents) | DPP-IV inhibition | Selective DPP-IV inhibitors. | researchgate.net |

| Compound 15h | In vivo glucose excursion in mice | Significantly decreased glucose excursion. | researchgate.net |

Leishmaniasis is a parasitic disease for which current treatments have limitations, necessitating the search for new therapeutic agents. scielo.br Pyrazole derivatives have emerged as a promising class of compounds with potential antileishmanial activity. scielo.brresearchgate.net A series of 1-aryl-1H-pyrazole-4-carboximidamides were synthesized and evaluated for their in vitro activity against Leishmania amazonensis. scielo.br Among these, compounds 2 and 3 displayed an antiproliferative effect on the promastigote form of the parasite. scielo.br

Further studies have identified other pyrazole derivatives with significant antileishmanial properties. nih.gov Seven derivatives, including P1, P3, P5, P8, P12, P13, and P14, showed promising activity with IC50 values ranging from 34.79 to 43.55 μg/mL, which were more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov The structure-activity relationship analysis indicated that the presence of a chlorine group on the pyrazole or phenyl ring was favorable for antileishmanial effects. nih.gov Another newly synthesized pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations, with IC50 values only slightly higher than those of amphotericin B, a potent antileishmanial drug. researchgate.net

Table 4: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Leishmania Species | IC50 Value | Reference |

|---|---|---|---|

| 1-(4'-Bromophenyl)-1H-pyrazole-4-carboximidamide (2) | L. amazonensis | 105 ± 45 µmol L-1 | scielo.br |

| 1-(4'-Nitrophenyl)-1H-pyrazole-4-carboximidamide (3) | L. amazonensis | 112 ± 41 µmol L-1 | scielo.br |

| P12 | Not specified | 34.79 μg/mL | nih.gov |

| P14 | Not specified | 38.51 μg/mL | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. tropica | 0.48 microg/mL | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. major | 0.63 microg/mL | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | L. infantum | 0.40 microg/mL | researchgate.net |

Systematic Elucidation of Structure Activity Relationships Sar for 1,3 Diphenyl 1h Pyrazol 4 Yl Methanol Analogues

Role of Phenyl Substitutions (N1 and C3 positions)

The phenyl rings at the N1 and C3 positions of the pyrazole (B372694) core are pivotal for the biological activity of these analogues, primarily through their engagement in hydrophobic interactions within the binding sites of target proteins. nih.gov SAR studies have demonstrated that the nature, position, and number of substituents on these rings can dramatically affect potency and selectivity.

Research into dipeptidyl peptidase (DPP) inhibitors has revealed that specific substitution patterns on the C3-phenyl ring can confer selectivity for different enzyme isoforms. For example, analogues bearing 2,4-dichloro substituents on the 3-phenyl ring show a preference for inhibiting DPP-IV, an important target in the management of type 2 diabetes. researchgate.net In contrast, the presence of difluoro substituents on the same phenyl ring leads to selective inhibition of DPP8. researchgate.net This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the substituents. A meta-fluoro substitution has also been noted to slightly increase DPP-IV inhibition. researchgate.net

Docking studies on various inhibitors have suggested that these phenyl ring substituents are expected to occupy hydrophobic pockets within the enzyme's active site. nih.gov The strategic placement of different functional groups can therefore be used to fine-tune the binding affinity and selectivity of these compounds. For instance, in the context of BRAFV600E inhibitors, substitutions on the phenyl rings have been systematically varied to optimize interactions with the kinase domain.

| Compound Analogue | Substitution on C3-Phenyl Ring | Observed Selectivity/Activity |

|---|---|---|

| DPP-IV Inhibitor | 2,4-dichloro | Preferential for DPP-IV |

| DPP8 Inhibitor | Difluoro | Preferential for DPP8 |

| DPP-IV Inhibitor | meta-fluoro | Slight increase in DPP-IV inhibition |

Influence of the Methanol (B129727) Moiety and its Derivatives on Bioactivity

The methanol group at the C4 position of the pyrazole ring is a key functional handle that can be readily modified to generate a diverse range of derivatives with altered biological activities. This moiety and its derivatives often participate in crucial hydrogen bonding interactions with the target protein.

Extensive research has been conducted on derivatives where the hydroxyl group is replaced by an amino group, forming (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues. These compounds have been investigated as inhibitors of various enzymes, including dipeptidyl peptidases and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent anticancer activity. nih.gov

More direct derivatization of the methanol group, such as through esterification, has also proven to be a successful strategy for developing potent inhibitors. A series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate (B1203000) derivatives were designed and synthesized as potential BRAFV600E inhibitors. rsc.org The biological evaluation of these compounds revealed that the nature of the substituent on the benzoate ring significantly influenced their inhibitory activity. This indicates that the ester linkage provides a suitable orientation for the substituted phenyl ring to interact with the target, while also potentially improving physicochemical properties such as cell permeability.

| Methanol Moiety Derivative | General Structure | Therapeutic Target Class |

|---|---|---|

| Methylamine Analogues | -CH2-NHR | Dipeptidyl Peptidases, CDKs |

| Methyl Benzoate Esters | -CH2-O-CO-Ph(R) | BRAFV600E Kinase |

Elucidation of Key Pharmacophoric Features

Based on the extensive SAR studies, a general pharmacophore model for bioactive (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol analogues can be proposed. This model comprises several key features that are essential for potent and selective biological activity.

A central heterocyclic scaffold, the 1,3-diphenyl-1H-pyrazole ring, which serves as a rigid core to correctly orient the appended functional groups. Two aromatic rings at the N1 and C3 positions, which typically engage in hydrophobic interactions with the target protein. The substitution pattern on these rings is critical for modulating potency and selectivity. A flexible linker at the C4 position, usually a methylene (B1212753) group, which connects the pyrazole core to a hydrogen bond donor or acceptor group. A hydrogen-bonding moiety, such as the original hydroxyl group of the methanol, an amino group, or the carbonyl oxygen of an ester, which forms a critical interaction with the active site of the target enzyme.

For example, in the case of mPGES-1 inhibitors, a barbituric acid "head" attached to the C4-methylene group is crucial for forming a hydrogen bond with the hydroxyl group of a serine residue (S127) in the enzyme's active site. nih.gov The phenyl rings at the N1 and C3 positions occupy hydrophobic pockets, further stabilizing the binding. nih.gov Similarly, in DPP-IV inhibitors, the interactions are believed to involve the pyrazole scaffold and substituents on the phenyl rings making π-π interactions with specific amino acid residues.

The combination of a rigid core for structural organization, hydrophobic regions for van der Waals interactions, and a strategically placed hydrogen-bonding group constitutes the fundamental pharmacophoric features of this class of compounds.

Computational Chemistry and Advanced Molecular Modeling Approaches for 1,3 Diphenyl 1h Pyrazol 4 Yl Methanol

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. For derivatives of the (1,3-Diphenyl-1H-pyrazol-4-yl) scaffold, molecular docking has been instrumental in identifying and optimizing interactions with various biological targets, particularly protein kinases, which are crucial in cancer therapy.

For instance, studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have utilized docking simulations to explore their binding mechanism within the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.gov In one such study, the most potent compound, referred to as 5a, was docked into the crystal structure of CDK2. nih.gov The simulation revealed that the compound likely binds in the ATP-binding pocket of the enzyme, forming critical hydrogen bonds and hydrophobic interactions with key amino acid residues, thus explaining its inhibitory activity. researchgate.netnih.gov

The pyrazole (B372694) ring itself can serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov While it may not always form direct interactions with the target protein, it correctly orients the rest of the molecule within the receptor's binding pocket to facilitate crucial binding events. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (in unsubstituted pyrazoles) can act as a hydrogen bond donor, allowing for versatile interactions. nih.gov Furthermore, the aromatic nature of the pyrazole and the attached phenyl rings allows for favorable π-π stacking interactions with aromatic residues like tryptophan (Trp), phenylalanine (Phe), and tyrosine (Tyr) in the active site. nih.gov

Docking studies on other pyrazole derivatives have shown similar interaction patterns. For example, pyrazole-carboxamides have been docked against human carbonic anhydrase (hCA) I and II receptors, demonstrating interactions that were superior to the standard inhibitor, acetazolamide. nih.gov These computational predictions are vital for understanding the structure-activity relationship (SAR) at a molecular level and for designing new, more potent inhibitors based on the (1,3-Diphenyl-1H-pyrazol-4-yl) core.

| Target Protein | Ligand Scaffold | Key Interactions Observed in Docking | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Hydrogen bonding, Hydrophobic interactions | researchgate.net, nih.gov |

| Factor Xa (FXa) | Methylamino pyrazole | Hydrogen bonding with Gly216, π-π interactions with Trp215 and Phe174 | nih.gov |

| Human Carbonic Anhydrase (hCA) I & II | Pyrazole-carboxamide | Not specified, but showed better interactions than reference | nih.gov |

| Kallikrein | Berotralstat (pyrazole-containing) | π-π interaction with Trp598 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchemmethod.com By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.govnih.gov

For pyrazole derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org These studies typically involve calculating a wide range of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. mdpi.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a predictive model. chemmethod.comnih.govacs.org

A typical 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the biological activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov This suggests that the spatial arrangement and connectivity of atoms within the molecule are crucial for its inhibitory function. The developed models showed good correlation between the predicted and observed activities, allowing for the virtual screening and design of new compounds with potentially higher potency. nih.govnih.gov

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is chosen. nih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods are used to create a mathematical equation linking the descriptors to the activity. chemmethod.com

Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govresearchgate.net

While no specific QSAR models for (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol were found, the extensive application of QSAR to the broader pyrazole class demonstrates its utility. nih.govnih.govacs.orgresearchgate.net Such models could be developed to predict its activity against various targets by correlating descriptors related to its size, shape, aromaticity, and hydrogen bonding capacity with observed biological data.

Conformational Analysis and Stability

X-ray crystallography studies of various 1,3-diphenyl-1H-pyrazole derivatives provide direct insight into their solid-state conformations. These studies reveal that the molecule is not planar. The phenyl rings attached at the N1 and C3 positions of the pyrazole ring are twisted out of the plane of the central heterocycle. The degree of this twisting is described by dihedral angles.

For example, in (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, the phenyl rings at C3 and N1 make dihedral angles of 38.6° and 25.0°, respectively, with the pyrazole ring. nih.gov In another derivative, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the dihedral angles between the pyrazole rings and their attached phenyl rings were found to be 9.28°, 15.78°, 17.25°, and 40.08°. nih.govresearchgate.net This non-planar conformation is a common feature and is crucial for fitting into the binding pockets of target proteins.

| Compound Derivative | Dihedral Angle (C3-Phenyl vs. Pyrazole) | Dihedral Angle (N1-Phenyl vs. Pyrazole) | Reference |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | 38.6° | 25.0° | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Not specified, but dihedral between the two phenyl rings are 22.2°, 22.4°, 25.1°, 41.9° | Not specified, but dihedral between the two phenyl rings are 22.2°, 22.4°, 25.1°, 41.9° | nih.gov |

| (Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine N-oxide | 41.27° | 20.93° | researchgate.net |

Electronic Structure Calculations (e.g., HOMO/LUMO analysis)

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons within a molecule and its chemical reactivity. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and more polarizable, as electrons can be more easily excited to a higher energy level. nih.gov

For pyrazole derivatives, Density Functional Theory (DFT) is a common method used to calculate these electronic properties. In one study on pyrazole-hydrazone derivatives, the HOMO was found to be localized on one part of the molecule (the 4-hydroxy-3-methoxybenzaldehyde ring), while the LUMO was distributed on the hydrazone function, indicating the path of likely electronic transitions. nih.gov For a different pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 5.118 eV, indicating its relative reactivity. nih.gov

These calculations help to identify the most reactive sites in the molecule. For this compound, the HOMO is likely to be distributed across the electron-rich pyrazole and phenyl rings, while the LUMO distribution would indicate the most probable sites for nucleophilic attack. This information is valuable for understanding its reaction mechanisms and potential interactions with biological macromolecules. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (LUMO-HOMO) (eV) | Reference |

| Pyrazole-hydrazone derivative (L1) | - | - | ~4.38 | nih.gov |

| Pyrazole-hydrazone derivative (L2) | - | - | ~5.75 | nih.gov |

| Pyrazole derivative (Pyz-1) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyrazole derivative (Pyz-2) | -6.102 | -0.937 | 5.166 | nih.gov |

Emerging Research Avenues and Translational Prospects for 1,3 Diphenyl 1h Pyrazol 4 Yl Methanol

Development of Novel Therapeutic Agents

The (1,3-Diphenyl-1H-pyrazol-4-yl) scaffold is a privileged structure in drug discovery, particularly in oncology. bohrium.com Researchers have leveraged this core to design and synthesize a multitude of derivatives with potent anti-proliferative activities. A common strategy involves a pharmacophore hybridization approach, where the pyrazole (B372694) moiety is combined with other biologically active heterocycles, such as benzimidazole (B57391) or oxindole, to create hybrid compounds with enhanced efficacy. bohrium.cominnovareacademics.in

For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives incorporating a benzimidazole skeleton has been synthesized and evaluated for anticancer activity against various human tumor cell lines. nih.gov Several of these hybrid compounds demonstrated potent, broad-spectrum growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with some exhibiting IC₅₀ values in the low micromolar range. nih.gov Further studies on the most potent of these compounds revealed they could effectively inhibit cancer cell migration and the formation of colonies. bohrium.com Another study focused on synthesizing (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives, which were also identified as potential anticancer and apoptosis-inducing agents. innovareacademics.in These findings underscore the value of the 1,3-diphenyl-1H-pyrazole framework in generating new chemotherapeutic candidates. bohrium.com

| Derivative Series | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Pyrazole-Benzimidazole Hybrid (Compound 9) | A549 (Lung) | 1.81 | nih.gov |

| MCF-7 (Breast) | 0.83 | nih.gov | |

| HeLa (Cervical) | 1.04 | nih.gov | |

| Pyrazole-Benzimidazole Hybrid (Compound 17) | A549 (Lung) | 1.27 | nih.gov |

| MCF-7 (Breast) | 1.12 | nih.gov | |

| HeLa (Cervical) | 1.34 | nih.gov | |

| Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | nih.gov |

| PC3 (Prostate) | 4.25 | nih.gov | |

| A549 (Lung) | 5.17 | nih.gov | |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | nih.gov |

Exploration of New Biological Targets

The therapeutic potential of agents derived from (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is rooted in their ability to interact with a diverse array of biological targets. In the context of cancer, these derivatives have been shown to modulate the activity of key proteins involved in cell cycle regulation and signaling. nih.govnih.gov

One of the primary targets identified for pyrazole-benzimidazole hybrids is Cyclin-Dependent Kinase 2 (CDK2). nih.gov Flow cytometry analysis has shown that these compounds can arrest cancer cells in the G1 phase of the cell cycle by downregulating the expression of both cyclin D2 and CDK2. nih.gov Beyond CDKs, other kinase targets for pyrazole derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in tumor growth and angiogenesis. nih.gov Some fused pyrazole derivatives have demonstrated potent dual inhibition of both EGFR and VEGFR-2. nih.gov Other research has pointed to the inhibition of tubulin polymerization as a mechanism of action for certain pyrazole-oxindole conjugates. innovareacademics.in

Emerging research is also exploring targets beyond the traditional anticancer space. The versatility of the pyrazole scaffold has led to the investigation of derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes management. researchgate.net Additionally, 1,3-diphenyl-1H-pyrazole derivatives have been identified as a new series of potent partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.net

| Biological Target | Derivative Class | Finding | Reference |

| CDK2 / Cyclin D2 | Pyrazole-Benzimidazole Hybrids | Downregulation leads to G1 cell cycle arrest | nih.gov |

| EGFR / VEGFR-2 | Fused Pyrazole Derivatives | Dual inhibition with IC₅₀ values of 0.09 μM (EGFR) and 0.23 μM (VEGFR-2) | nih.gov |

| Tubulin Polymerization | Pyrazole-Oxindole Conjugates | Significant inhibition of tubulin assembly | innovareacademics.in |

| MEK | N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | Contributes to antiproliferative effects | frontiersin.org |

| DPP-IV | (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines | Identified as a new class of selective DPP-IV inhibitors | researchgate.net |

| PPARγ | 1,3-diphenyl-1H-pyrazole derivatives | Act as potent partial agonists | researchgate.net |

Green and Sustainable Synthetic Approaches

Key green synthetic strategies that have been successfully applied to pyrazole synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve product yields. nih.gov

Solvent-Free Reactions: Techniques such as grinding reactants together in the absence of a solvent minimize the use and disposal of hazardous organic liquids. nih.gov

Aqueous Methods: Utilizing water as a reaction medium is a cornerstone of green chemistry, and various water-based syntheses for pyrazole derivatives have been developed. thieme-connect.com

Green Reaction Media: Beyond water, other environmentally benign media such as Polyethylene Glycol (PEG-400) have been used in combination with recyclable catalysts like Bleaching Earth Clay. taylorfrancis.com

Ultrasonication: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. iiardjournals.org

These methods are not only more environmentally friendly but are also often more efficient, offering higher yields in shorter timeframes. taylorfrancis.comnih.gov The development of such protocols is crucial for the sustainable production of pyrazole-based compounds for pharmaceutical applications. researchgate.net

| Green Chemistry Principle | Specific Method/Reagent | Advantages | Reference |

| Alternative Energy Source | Microwave Irradiation | Rapid reaction times, high yields | nih.gov |

| Solvent Minimization | Solvent-free Grinding | Avoids hazardous organic solvents, simple work-up | nih.gov |

| Green Solvents | Water, PEG-400 | Environmentally benign, low cost, safe | taylorfrancis.comthieme-connect.com |

| Recyclable Catalysts | Bleaching Earth Clay, ZrO₂ nanoparticles | Reduces waste, lowers cost, reusable | taylorfrancis.comthieme-connect.com |

| Process Intensification | Ultrasonic Irradiation | Shorter reaction times, improved yields | iiardjournals.org |

Advanced Preclinical Evaluation Methodologies